molecular formula C17H17N3O4 B2914613 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034583-21-4

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2914613
CAS No.: 2034583-21-4
M. Wt: 327.34
InChI Key: RMBRTDSCUASHMW-UHFFFAOYSA-N
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Description

3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether bridge to a piperidin-3-yl group. The piperidine moiety is further substituted with a 2H-1,3-benzodioxole-5-carbonyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-5-6-14-15(9-12)23-11-22-14)20-8-2-3-13(10-20)24-16-4-1-7-18-19-16/h1,4-7,9,13H,2-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBRTDSCUASHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperidine- and pyridazine-containing molecules reported in pharmacological studies. Below is a comparative analysis based on functional groups, substituents, and biological activities:

Compound Core Structure Key Substituents Reported Activity Reference
3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine Pyridazine + piperidine 2H-1,3-Benzodioxole-5-carbonyl (electron-rich aromatic group) Not explicitly reported; inferred GPCR modulation
Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids Pyridazine + pyrazole + piperazine 4-(3-Chlorophenyl)piperazine, 4-phenylpiperazine Analgesic activity surpassing aspirin (ED₅₀: 11h = 25 mg/kg; 11i = 30 mg/kg)
CP99994 Piperidine + benzylamino 2-Methoxybenzylamino NK₁ receptor antagonist (IC₅₀ = 1.2 nM)
LY303870 (Lanepitant) Piperidine + indole N-[2-methoxybenzyl]acetylamino NK₁ receptor antagonist (Ki = 0.5 nM)

Functional Group Impact on Activity

  • Pyridazine vs. Pyrazole/Piperazine Hybrids : Pyridazine derivatives with piperazine/piperidine substituents (e.g., 11h, 11i) demonstrate enhanced analgesic activity compared to aspirin, likely due to improved hydrogen bonding and hydrophobic interactions with targets like cyclooxygenases or opioid receptors . In contrast, the benzodioxole-carbonyl group in the target compound may enhance aromatic stacking or metabolic stability, but its lack of a pyrazole ring could reduce affinity for certain inflammatory mediators.
  • Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., GR100679) often exhibit higher solubility and GPCR binding due to their basic nitrogen atoms. However, the piperidine group in the target compound, coupled with the benzodioxole-carbonyl, may prioritize selectivity for non-opioid pathways .

Pharmacological Trends

  • Electron-Withdrawing Substituents : Chlorophenyl (11b) and trifluoromethylphenyl (11e) groups in pyridazine derivatives correlate with increased analgesic potency, suggesting electron-deficient aromatic systems enhance target engagement. The benzodioxole group (electron-rich) in the target compound may instead favor interactions with serotonin or dopamine receptors .
  • Amide Linkages : The propanamide side chain in pyridazine-pyrazole hybrids (e.g., 11a-i) is critical for activity, whereas the ether linkage in the target compound may reduce metabolic degradation but limit conformational flexibility .

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